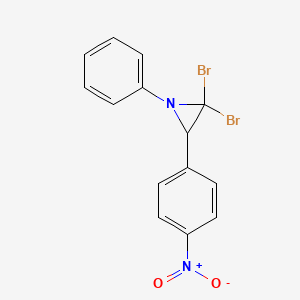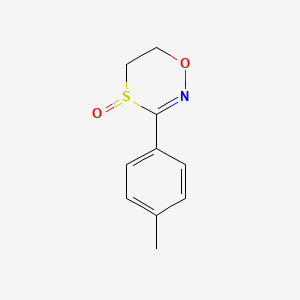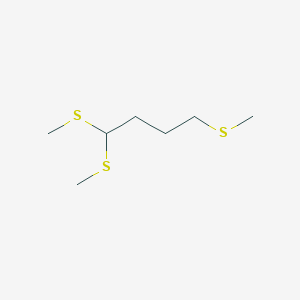
1,1,4-Tris(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Tris(methylsulfanyl)butane is an organic compound characterized by the presence of three methylsulfanyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4-Tris(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the deprotonation of tris(methylsulfanyl)methane using butyllithium at low temperatures (around -78°C) in tetrahydrofuran as a solvent . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
1,1,4-Tris(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfide.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,4-Tris(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4-Tris(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Tris(methylsulfanyl)-1-butene: Similar structure but with a different position of the methylsulfanyl groups.
1,1,4-Tris(methylsulfanyl)-1-buten-3-yne: Contains an additional alkyne group, leading to different reactivity.
Uniqueness
1,1,4-Tris(methylsulfanyl)butane is unique due to the specific arrangement of its methylsulfanyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
94696-47-6 |
|---|---|
Molecular Formula |
C7H16S3 |
Molecular Weight |
196.4 g/mol |
IUPAC Name |
1,1,4-tris(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
InChI Key |
NJKRNXBLZVQTHV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



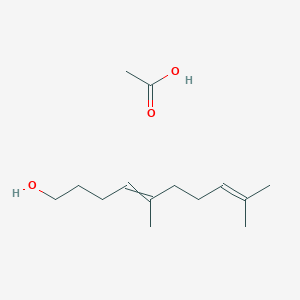

phosphanium perchlorate](/img/structure/B14347772.png)
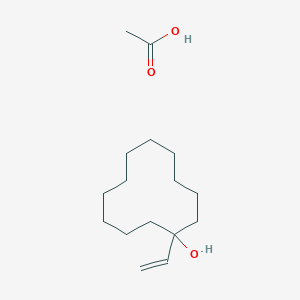
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
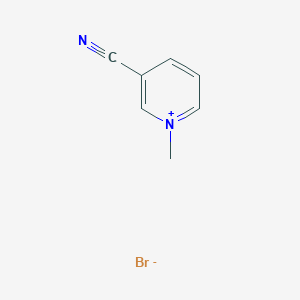
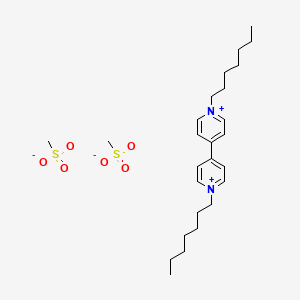
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
